molecular formula C30H31NO7 B6289862 Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH CAS No. 864876-78-8

Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH

Cat. No. B6289862
CAS RN: 864876-78-8
M. Wt: 517.6 g/mol
InChI Key: BTHCVJXSGVIYEO-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH” is a chemical compound with the CAS Number: 864876-78-8 . It has a molecular weight of 517.58 and its IUPAC name is 3- (4- { [ ( (2S)-2- { [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoyl)oxy]methyl}phenoxy)propanoic acid . It is a white powder and is stored at 0 - 8 C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C30H31NO7/c1-19 (2)28 (29 (34)37-17-20-11-13-21 (14-12-20)36-16-15-27 (32)33)31-30 (35)38-18-26-24-9-5-3-7-22 (24)23-8-4-6-10-25 (23)26/h3-14,19,26,28H,15-18H2,1-2H3, (H,31,35) (H,32,33)/t28-/m0/s1 .


Physical And Chemical Properties Analysis

“this compound” is a white powder with a molecular weight of 517.58 . It is stored at 0 - 8 C .

Mechanism of Action

Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH is an amino acid derivative that can be used to modify peptides and proteins. It is a versatile reagent, which can be used to introduce side chains into peptides and proteins, to modify existing peptides and proteins, and to create peptide-based drugs and bioconjugates. This compound is also used in the synthesis of peptide-based inhibitors, which can be used to study the structure and function of enzymes.
Biochemical and Physiological Effects
This compound is used in a variety of scientific research applications, including peptide synthesis, protein modification, drug discovery, and bioconjugation. It has been used to modify proteins, to create peptide-based drugs, and to study protein-protein interactions. Additionally, this compound has been used in the synthesis of peptide-based inhibitors, which can be used to study the structure and function of enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH in laboratory experiments include its versatility and its ability to be used in a variety of scientific research applications. Additionally, this compound is easy to use and can be stored at room temperature. The main limitation of using this compound is that it is not very stable and can be easily hydrolyzed.

Future Directions

For the use of Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH include the development of more stable derivatives, the use of this compound in the synthesis of peptide-based drugs and bioconjugates, and the use of this compound in the study of protein-protein interactions. Additionally, this compound could be used in the synthesis of peptide-based inhibitors, which could be used to study the structure and function of enzymes. Additionally, this compound could be used in the development of peptide-based vaccines and therapeutics.

Synthesis Methods

Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH is synthesized from the amino acid L-Valine, which is reacted with Fmoc-Cl in the presence of a base such as DBU or DCC. The reaction produces this compound. The reaction is often performed in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

Scientific Research Applications

Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH is used in a variety of scientific research applications, including peptide synthesis, protein modification, drug discovery, and bioconjugation. It is also used in the development of peptide-based drugs and in the study of protein-protein interactions. Additionally, this compound is used in the synthesis of peptide-based inhibitors, which can be used to study the structure and function of enzymes.

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH” can be found on the product link .

properties

IUPAC Name

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]oxymethyl]phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO7/c1-19(2)28(29(34)37-17-20-11-13-21(14-12-20)36-16-15-27(32)33)31-30(35)38-18-26-24-9-5-3-7-22(24)23-8-4-6-10-25(23)26/h3-14,19,26,28H,15-18H2,1-2H3,(H,31,35)(H,32,33)/t28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHCVJXSGVIYEO-NDEPHWFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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